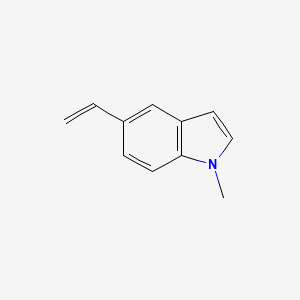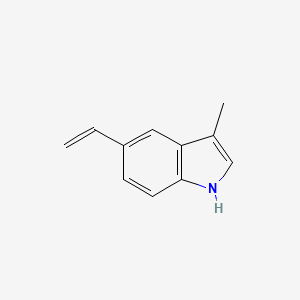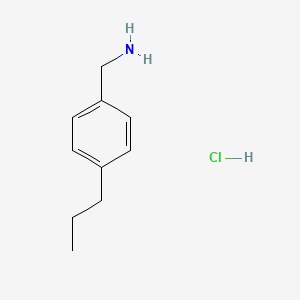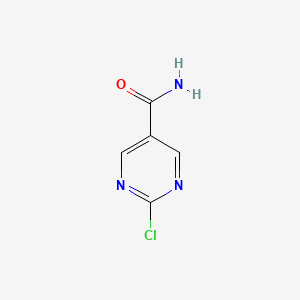
2-Chloropyrimidine-5-carboxamide
Vue d'ensemble
Description
2-Chloropyrimidine-5-carboxamide is a chemical compound with the empirical formula C5H4ClN3O . It is a heterocyclic compound that belongs to the class of pyrimidines . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a carboxamide group attached to the 5th position and a chlorine atom attached to the 2nd position of the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not detailed in the available literature .Applications De Recherche Scientifique
Inhibition of NF-kappaB and AP-1 Gene Expression
2-Chloropyrimidine-5-carboxamide derivatives have been studied for their role in inhibiting the transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) explored the structure-activity relationship of these compounds, highlighting their potential in modulating gene expression with implications for various diseases, including inflammatory disorders and cancer (Palanki et al., 2000).
Anti-Inflammatory Properties
The compound 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, a pyrimidine nucleoside related to this compound, has been identified as an anti-inflammatory agent. This compound, explored by Rajeswaran and Srikrishnan (2008), is used in treating adjuvant-induced arthritis, demonstrating the therapeutic potential of pyrimidine derivatives in inflammation-related conditions (Rajeswaran & Srikrishnan, 2008).
Potential in Treating Diabetes and Metabolic Disorders
Research by Sabnis (2021) introduced novel pyrimidine-5-carboxamide compounds as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for treating metabolic disorders such as type 2 diabetes and chronic kidney disease. This study underscores the significance of this compound derivatives in developing new therapeutic strategies for these prevalent conditions (Sabnis, 2021).
Antitubercular Activity
Srinu et al. (2019) synthesized and evaluated a series of this compound derivatives for their antitubercular activity. Their findings suggest that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, indicating the potential of these compounds in the treatment of tuberculosis (Srinu et al., 2019).
Antimicrobial Activity
Abdel-rahman et al. (2002) studied the antimicrobial activities of certain pyrimidine derivatives, including those related to this compound. These compounds showed potential in combating various microbial infections, highlighting their importance in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Safety and Hazards
2-Chloropyrimidine-5-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
Orientations Futures
While the specific future directions for 2-Chloropyrimidine-5-carboxamide are not detailed in the available literature, there are general suggestions for the development of new pyrimidines as anti-inflammatory agents . These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mécanisme D'action
Target of Action
2-Chloropyrimidine-5-carboxamide is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
Pyrimidines generally exert their anti-inflammatory effects by inhibiting the expression and activities of their targets . For example, nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the generation of prostaglandin E2 from arachidonic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to inflammation. Inflammation is a normal response of the body to protect tissues against disease or infection. It begins with the generation and release of chemical agents from cells in the diseased, infected, or wounded tissue . By inhibiting key inflammatory mediators, this compound can potentially disrupt these pathways and reduce inflammation.
Pharmacokinetics
For instance, the rate and extent of absorption can influence how quickly and effectively the compound reaches its targets, while metabolism and excretion can determine its duration of action and potential for toxicity .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound may reduce inflammation and its associated symptoms. More research is needed to fully understand these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets. Specific information on how these factors influence the action of this compound is currently lacking .
Analyse Biochimique
Biochemical Properties
2-Chloropyrimidine-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with biomolecules, affecting their structural conformation and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression levels of genes involved in cell cycle regulation and apoptosis. This modulation of gene expression can lead to changes in cell proliferation and survival. Furthermore, the compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Studies have identified threshold effects, where specific dosages result in significant changes in biological activity. For example, high doses of this compound can cause liver toxicity and other systemic effects in animal models. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in nucleotide metabolism and other biochemical processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound can inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting DNA synthesis and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in various cellular compartments. For example, certain transporters can actively transport this compound across cell membranes, while binding proteins can sequester the compound in specific organelles. This distribution pattern can influence the compound’s biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular respiration and energy production .
Propriétés
IUPAC Name |
2-chloropyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBRIPQIRNNMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




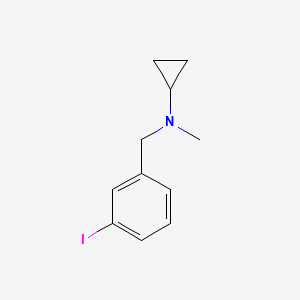
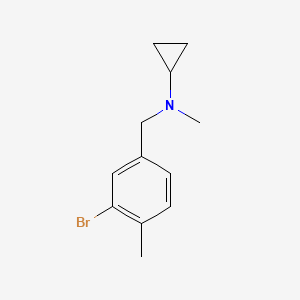
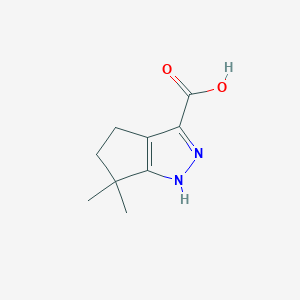
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B3158194.png)
![Tert-butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3158201.png)
![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)
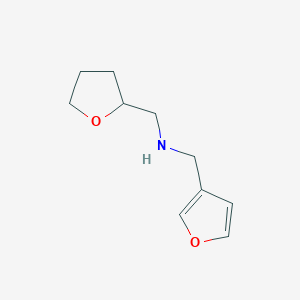
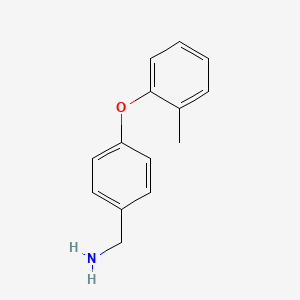
![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)
